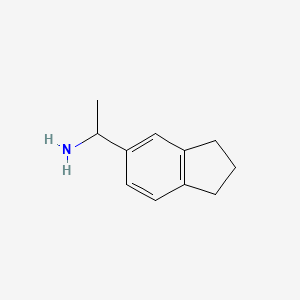
1-Indan-5-yl-ethylamine
Descripción general
Descripción
1-Indan-5-yl-ethylamine is a biochemical used for proteomics research . It has a molecular formula of C11H15N and a molecular weight of 161.24 .
Molecular Structure Analysis
The molecular structure of 1-Indan-5-yl-ethylamine consists of an indan ring (a fused cyclohexane and benzene ring) with an ethylamine functional group attached to the 5-position of the indan ring .Physical And Chemical Properties Analysis
1-Indan-5-yl-ethylamine has a molecular formula of C11H15N and a molecular weight of 161.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available resources.Aplicaciones Científicas De Investigación
Proteomics Research
“1-Indan-5-yl-ethylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in the biological context .
Lipid Metabolism Regulation
This compound has been used in the design and synthesis of novel indole ethylamine derivatives as a lipid metabolism regulator . Specifically, it targets Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important targets of lipid metabolism regulation for nonalcoholic fatty liver disease (NAFLD) therapy .
Drug Development for NAFLD
Continuing from the previous point, the compound’s ability to regulate lipid metabolism makes it a promising candidate for the development of drugs for nonalcoholic fatty liver disease (NAFLD) . NAFLD is a common disorder that can lead to serious liver diseases such as cirrhosis and liver cancer .
Biochemical Research
“1-Indan-5-yl-ethylamine” is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound can be used to study various biochemical processes and pathways .
Transaminase Research
This compound can potentially be used in transaminase research . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. This compound, being an amine, can serve as a substrate for these enzymes .
Chemical Synthesis
Lastly, “1-Indan-5-yl-ethylamine” can be used in chemical synthesis . It can serve as a building block in the synthesis of a wide range of chemical compounds .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Indan-5-yl-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



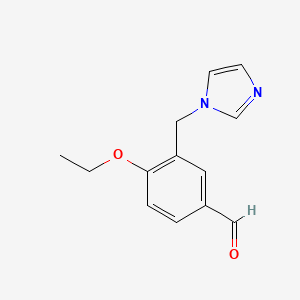
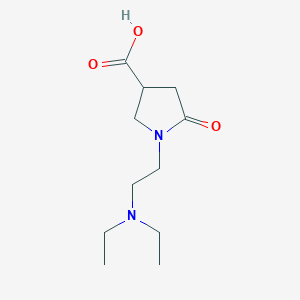
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)


![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)
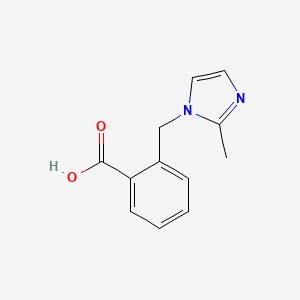
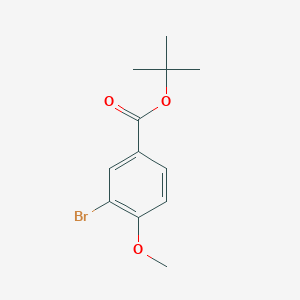
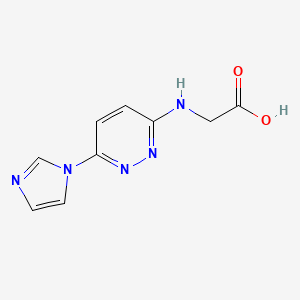
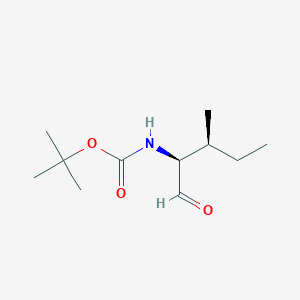
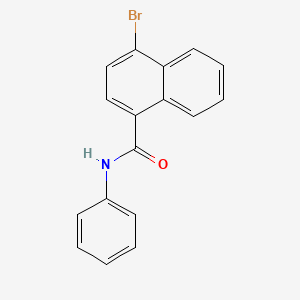
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)